2-(2,6-Dichlorophenyl)acetohydrazide
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMIQRZALCSJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409131 | |
| Record name | 2-(2,6-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129564-34-7 | |
| Record name | 2-(2,6-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,6 Dichlorophenyl Acetohydrazide
Synthesis from Ester Precursors
The most common and direct method for preparing 2-(2,6-dichlorophenyl)acetohydrazide involves the use of an ester precursor, typically methyl or ethyl (2,6-dichlorophenyl)acetate. This approach is favored for its straightforward procedure and generally good yields.
The standard synthesis involves the nucleophilic acyl substitution reaction between an ester of 2-(2,6-dichlorophenyl)acetic acid and hydrazine (B178648) hydrate (B1144303). In this reaction, the lone pair of electrons on the terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of the corresponding acetohydrazide.
The general procedure is analogous to the synthesis of other acetohydrazide derivatives. For instance, the preparation of 2-(2-chlorophenoxy)acetohydrazide (B1265988) involves refluxing the corresponding phenoxy ethyl acetate (B1210297) with hydrazine hydrate in an absolute alcohol medium. researchgate.net Similarly, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is prepared by reacting the ethyl ester precursor with 100% hydrazine hydrate. nih.gov The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, which facilitates the reaction and allows for easy product isolation upon cooling, often through precipitation. researchgate.netresearchgate.net The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol. researchgate.netresearchgate.net
The reaction scheme is as follows: Cl₂C₆H₃CH₂COOR + N₂H₄·H₂O → Cl₂C₆H₃CH₂CONHNH₂ + ROH + H₂O (Where R is typically an ethyl or methyl group)
The efficiency and yield of the hydrazinolysis reaction are influenced by several factors, including temperature, reaction time, and solvent. Optimization of these parameters is crucial for maximizing product output and purity.
Heating the reaction mixture under reflux is a standard condition, ensuring the reaction proceeds at a reasonable rate. nih.gov Reaction times can vary, with some analogous preparations requiring several hours of refluxing to ensure completion. For example, the synthesis of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide involves a 6-hour reflux period. nih.gov The choice of solvent is also critical; absolute ethanol is frequently used as it effectively dissolves the ester precursor and hydrazine hydrate while allowing the hydrazide product to crystallize upon cooling. researchgate.net
Yields for this type of reaction are generally reported to be good to excellent. In the synthesis of similar hydrazide compounds, yields have been reported in the range of 71% to 78%. researchgate.netnih.gov
Alternative Synthetic Routes to the this compound Scaffold
While synthesis from esters is common, alternative routes starting from the corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, provide valuable flexibility. These methods typically involve an initial "activation" step to make the carboxylic acid more reactive towards hydrazine.
One effective strategy is the use of coupling reagents. hhu.de For example, 2-thiophenecarboxylic acid derivatives can be converted into their corresponding hydrazides in excellent yields by first preparing an activated ester. hhu.de This is achieved by reacting the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de This intermediate activated ester is highly reactive and readily undergoes hydrazinolysis to form the desired hydrazide. hhu.de This method avoids the need to first synthesize the ester, providing a more direct path from the carboxylic acid.
Another potential route involves the direct reaction of the carboxylic acid with hydrazine hydrate, although this often requires catalysts and may result in lower yields compared to the ester method. google.com The synthesis of the precursor 2-(2,6-dichlorophenyl)acetic acid itself can be achieved from cyclohexanone (B45756) through a multi-step process involving chlorination, condensation with a malonic diester, dehydrochlorination, hydrolysis, rearrangement, and finally, acidification and decarboxylation. google.com
Industrial and Scalable Synthesis Considerations
When transitioning the synthesis of this compound from a laboratory to an industrial scale, several factors must be considered to ensure the process is safe, cost-effective, and efficient.
Energy Consumption: The need for prolonged heating under reflux contributes to the energy costs of the synthesis. researchgate.netnih.gov Optimizing reaction times and temperatures, or exploring catalytic methods that could lower the activation energy, would be beneficial for large-scale production.
Safety: The use of flammable solvents like ethanol and the toxic and corrosive nature of hydrazine hydrate necessitate robust safety protocols. This includes using appropriately rated reaction vessels, ensuring adequate ventilation, and implementing procedures for handling spills and emergencies.
Derivatization Strategies and Novel Analog Synthesis from 2 2,6 Dichlorophenyl Acetohydrazide
Formation of N'-Substituted Hydrazone Derivatives
Hydrazones are a significant class of compounds characterized by the R₁R₂C=NNHR₃ structure. The synthesis of hydrazone derivatives from 2-(2,6-dichlorophenyl)acetohydrazide is a foundational derivatization strategy, primarily achieved through condensation reactions with carbonyl compounds. nih.gov
Condensation with Aldehydes and Ketones
The most direct method for preparing N'-substituted hydrazone derivatives from this compound is the acid-catalyzed condensation reaction with a wide range of aldehydes and ketones. nih.gov This reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to activate the carbonyl group, followed by the elimination of a water molecule to form the stable hydrazone product. mdpi.com
The general reaction scheme is as follows: this compound + R-CHO / R₂CO → N'-[(Substituted)methylidene]-2-(2,6-dichlorophenyl)acetohydrazide + H₂O
This method is highly efficient and versatile, allowing for the introduction of a diverse array of substituents into the final molecule, depending on the choice of the carbonyl compound. nih.gov
Table 1: Examples of Hydrazone Synthesis via Condensation of Hydrazides with Carbonyl Compounds This table presents generalized examples of the condensation reaction.
| Hydrazide Precursor | Carbonyl Compound | Solvent/Catalyst | Resulting Hydrazone Derivative |
|---|---|---|---|
| 4-Hydroxybenzohydrazide | 3-Phenylpropionaldehyde | Methanol / Acetic Acid | 4-Hydroxy-N'-[(E)-3-phenylpropylidene]benzohydrazide mdpi.com |
| Acetohydrazide | Substituted Pyrazole-4-carbaldehyde | Ethanol | Acetohydrazide Linked Pyrazole (B372694) Derivative researchgate.net |
| Isonicotinic acid hydrazide | 2,3-Dihydroxybenzaldehyde | Methanol | N'-(2,3-dihydroxybenzylidene)isonicotinohydrazide nih.gov |
| 2-Aminobenzohydrazide | 4-Formyl[2.2]paracyclophane | Ethanol / Iodine | N'-(4-([2.2]paracyclophanecarbaldehyde))-2-aminobenzohydrazide |
Structural Diversity of N'-Substituents and their Influence on Derivatization
The structural diversity of the resulting hydrazones is dictated by the aldehyde or ketone used in the condensation reaction. A vast library of carbonyl compounds, including aromatic, heteroaromatic, and aliphatic aldehydes and ketones, can be employed to systematically modify the steric and electronic properties of the final molecule.
The nature of the N'-substituent (derived from the carbonyl compound) has a significant influence on the physicochemical properties of the hydrazone derivative. For instance:
Aromatic Substituents: Introduction of substituted phenyl or other aryl groups can influence properties such as lipophilicity and electronic distribution. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy (B1213986), alkyl) on the aromatic ring can modulate the chemical reactivity and biological activity of the entire molecule. researchgate.net
Heterocyclic Substituents: Incorporating heterocyclic rings like pyridine, thiophene, or pyrazole can introduce additional sites for hydrogen bonding and potential coordination with metallic ions, significantly altering the molecule's profile. nih.govresearchgate.net
Steric Hindrance: Bulky substituents on the aldehyde or ketone can influence the conformation and rotational freedom around the C=N bond of the hydrazone, which can be critical for its interaction with biological targets.
This structural diversity is crucial for developing libraries of compounds for chemical and biological screening, allowing for the fine-tuning of molecular properties.
Cyclization Reactions to Heterocyclic Scaffolds
The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of five-membered heterocyclic rings. These cyclization reactions typically involve the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Synthesis of Oxadiazole Analogues
1,3,4-Oxadiazoles are an important class of heterocycles that can be readily synthesized from acid hydrazides. One of the most common methods involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. openmedicinalchemistryjournal.com A typical route starting from this compound would involve two main steps:
N-Acylation: The starting hydrazide is first acylated with a carboxylic acid, acid chloride, or anhydride (B1165640) to form a 1,2-diacylhydrazine intermediate.
Cyclodehydration: This intermediate is then subjected to dehydrative cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or tosyl chloride. nih.gov
An alternative one-pot synthesis involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base (like potassium hydroxide), which, after subsequent reactions, yields a 1,3,4-oxadiazole-2-thione derivative. ijper.org Another approach is the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents like chloramine-T or hypervalent iodine compounds. nih.govorganic-chemistry.org
Table 2: General Methods for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides
| Starting Material | Reagent(s) | Key Transformation | Resulting Heterocycle |
|---|
Formation of Thiosemicarbazide (B42300) and Related Sulfur-Containing Heterocycles
Thiosemicarbazides are key precursors for various sulfur-containing heterocycles. nih.gov They are typically prepared by the reaction of an acid hydrazide with an isothiocyanate. For this compound, the reaction with an aryl or alkyl isothiocyanate (R-N=C=S) in a suitable solvent like ethanol leads to the formation of the corresponding N,N'-disubstituted thiosemicarbazide. mdpi.com
These thiosemicarbazide intermediates can then be cyclized to form different heterocyclic systems:
1,3,4-Thiadiazoles: Cyclization of thiosemicarbazides using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives.
1,2,4-Triazole-3-thiones: Base-catalyzed intramolecular cyclization (e.g., using aqueous NaOH or Na₂CO₃) of the thiosemicarbazide results in the formation of a 1,2,4-triazole-3-thione ring. mdpi.comchemmethod.com
Table 3: Synthesis of Thiosemicarbazides and Their Cyclization
| Precursor | Reagent(s) | Intermediate/Product |
|---|---|---|
| Acid Hydrazide | Aryl isothiocyanate, Ethanol | 1-(acyl)-4-(aryl)thiosemicarbazide mdpi.com |
| 1-(acyl)-4-(aryl)thiosemicarbazide | Concentrated H₂SO₄ | 2-(Arylamino)-5-(substituted)-1,3,4-thiadiazole |
| 1-(acyl)-4-(aryl)thiosemicarbazide | Aqueous NaOH, Reflux | 4-(Aryl)-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thione scispace.com |
Development of Triazole and Pyrazoline Derivatives
Triazole Synthesis: As mentioned previously, one of the most reliable methods for synthesizing 1,2,4-triazole (B32235) derivatives from this compound is through the base-catalyzed cyclization of the corresponding thiosemicarbazide intermediate. scispace.com The reaction involves refluxing the thiosemicarbazide in an alkaline solution, which promotes the intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration to form the stable triazole ring. tijer.orgresearchgate.net
Pyrazoline Synthesis: Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A common and effective method for their synthesis involves the cyclocondensation reaction of an α,β-unsaturated aldehyde or ketone (a chalcone) with a hydrazine (B178648) derivative. nih.govdergipark.org.tr In this context, this compound can act as the hydrazine source. ijfmr.com
The reaction proceeds via an initial Michael addition of the terminal -NH₂ group of the hydrazide to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. dergipark.org.trderpharmachemica.com The reaction is typically carried out in a solvent like ethanol or acetic acid. dergipark.org.tr
Alternatively, pyrazole derivatives linked to the acetohydrazide backbone can be synthesized by direct condensation of the hydrazide with a formyl pyrazole derivative, forming a hydrazone linkage between the two heterocyclic systems. researchgate.net
Table 4: Synthesis of Triazole and Pyrazoline Derivatives
| Starting Material(s) | Key Reagent/Condition | Resulting Heterocycle |
|---|---|---|
| 1-(2-(2,6-Dichlorophenyl)acetyl)-4-arylthiosemicarbazide | Aqueous NaOH, Reflux | 4-Aryl-5-((2,6-dichlorophenyl)methyl)-4H-1,2,4-triazole-3-thiol scispace.com |
| This compound + Chalcone | Ethanol or Acetic Acid, Reflux | 1-(2-(2,6-Dichlorophenyl)acetyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole ijfmr.com |
| Acetohydrazide + 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethanol, Reflux | N'-(3-Aryl-1-phenyl-1H-pyrazol-4-ylmethylene)acetohydrazide researchgate.net |
Integration into Multicomponent Reactions for Complex Molecular Architectures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. growingscience.com This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making it a cornerstone of green chemistry. openmedicinalchemistryjournal.com
Hydrazides and their derivatives are valuable components in various MCRs due to the nucleophilic nature of their nitrogen atoms, enabling them to participate in the formation of complex heterocyclic structures. For instance, MCRs have been developed for the synthesis of quinazolinone derivatives by reacting isatoic anhydride, aldehydes, and various nitrogen sources like phenylhydrazine. frontiersin.org Similarly, pyranopyrazole heterocycles can be synthesized via MCRs involving hydrazine hydrate (B1144303), among other reactants. growingscience.com
While specific literature detailing the use of this compound in MCRs is not prevalent, its core structure suggests significant potential. The terminal -NH2 group of the hydrazide moiety can act as a nucleophile, reacting with electrophilic centers generated in situ from other components, such as aldehydes or ketones. This reactivity could facilitate its integration into established MCRs, such as the Ugi or Biginelli reactions, to generate complex and diverse molecular scaffolds. The 2,6-dichlorophenyl group would remain as a key substituent, influencing the steric and electronic properties of the final products.
Table 1: Potential Multicomponent Reactions for this compound
| Reaction Name | Potential Reactants with this compound | Resulting Scaffold |
|---|---|---|
| Ugi Reaction | An aldehyde, an isocyanide, and a carboxylic acid | α-Acylamino carboxamide derivatives |
| Biginelli Reaction | An aldehyde and a β-ketoester | Dihydropyrimidinone derivatives |
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. ekb.eg The synthesis of the quinazolinone ring system can be achieved through various methods, often involving the cyclization of substituted anthranilic acid derivatives. researchgate.net
One common strategy that can incorporate a hydrazide moiety involves a two-step process. First, 2-aminobenzoic acid (anthranilic acid) is treated with an acyl chloride to form a 2-acylaminobenzoic acid. This intermediate is then cyclized with a hydrazine derivative. Alternatively, a pre-formed benzoxazinone (B8607429) (generated from anthranilic acid) can be reacted directly with a hydrazide like this compound. In this reaction, the terminal amino group of the hydrazide would act as the nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the N-substituted quinazolinone core.
This approach allows the 2-(2,6-dichlorophenyl)acetyl moiety to be installed at the N-3 position of the quinazolinone ring, a common site for substitution in the design of new derivatives. The synthesis of (E)-N'-Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides demonstrates a related strategy where an acetohydrazide group is attached to the quinazolinone core, which can then be further derivatized. researchgate.net
Table 2: General Synthetic Schemes for Quinazolinone Derivatives
| Starting Materials | Key Intermediates | Role of Hydrazide |
|---|---|---|
| Anthranilic Acid, Acyl Chloride, Hydrazine | 2-Acylaminobenzoic Acid | Ring closure to form the pyrimidinone ring |
| Isatoic Anhydride, Aldehyde, Phenylhydrazine | N/A (One-pot reaction) | Nitrogen source for ring formation |
Formation of Amide and Sulfonamide Analogues
The terminal primary amine of the this compound is a key functional handle for derivatization through the formation of amide and sulfonamide linkages. This nucleophilic nitrogen can readily react with various electrophilic reagents, such as acyl chlorides, acid anhydrides, or sulfonyl chlorides, to yield stable N'-substituted derivatives.
Amide Formation: The acylation of the terminal nitrogen leads to the formation of N,N'-diacylhydrazine derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct when using acyl chlorides. This strategy allows for the introduction of a wide variety of acyl groups, effectively creating a library of new analogues with diverse substituents.
Sulfonamide Formation: Similarly, reaction with a sulfonyl chloride (R-SO2Cl) in the presence of a base affords the corresponding N'-sulfonylhydrazide. Sulfonamides are a critical class of compounds in medicinal chemistry. acs.org The incorporation of a sulfonamide moiety can significantly alter the physicochemical properties of the parent molecule, such as its acidity, hydrogen bonding capacity, and solubility.
These derivatization strategies are fundamental in synthetic organic chemistry and provide a straightforward route to novel analogues of this compound.
Table 3: Proposed Synthesis of Amide and Sulfonamide Analogues
| Derivative Type | Reagent | General Product Structure |
|---|---|---|
| Amide | Acyl Chloride (R-COCl) | 2,6-Cl2-Ph-CH2-CO-NH-NH-CO-R |
Hybrid Molecule Design Incorporating the this compound Moiety
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with enhanced affinity, improved selectivity, dual modes of action, or other beneficial properties compared to the individual parent molecules. nih.govresearchgate.net
The this compound scaffold is an excellent candidate for molecular hybridization. The 2,6-dichlorophenyl group is a common feature in many bioactive compounds, while the acetohydrazide portion provides a versatile linker and a point for chemical modification.
A primary strategy for creating hybrid molecules from this scaffold is through the formation of hydrazones. The terminal -NH2 group of the hydrazide can be condensed with a variety of aldehydes or ketones that are themselves part of another bioactive molecule. This reaction forms a stable hydrazone linkage (-CO-NH-N=CH-R), effectively merging the two molecular entities. For example, the synthesis of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine from (2,6-dichlorophenyl)hydrazine (B81577) and 3-nitrobenzaldehyde (B41214) illustrates how the 2,6-dichlorophenyl scaffold can be readily coupled with other aromatic systems. nih.gov A similar condensation with this compound would yield more complex hybrid structures.
This hybridization strategy allows for the systematic combination of the structural features of this compound with other known pharmacophores, such as those found in antimicrobial, anticancer, or anti-inflammatory agents, to explore new chemical space and develop novel therapeutic candidates.
Table 4: Strategies for Hybrid Molecule Design
| Hybridization Strategy | Partner Moiety | Linkage Type | Potential Outcome |
|---|---|---|---|
| Hydrazone Formation | Bioactive Aldehyde/Ketone | Hydrazone (-NH-N=C<) | Combination of two distinct pharmacophores |
| Amide Coupling | Bioactive Carboxylic Acid | Amide (-NH-CO-) | Creation of a stable, extended molecular framework |
Biological and Pharmacological Activities of 2 2,6 Dichlorophenyl Acetohydrazide Derivatives
Comprehensive Antimicrobial Spectrum
The structural framework of 2-(2,6-dichlorophenyl)acetohydrazide has proven to be a versatile scaffold for the development of potent antimicrobial agents. Modifications of this core structure have led to the synthesis of novel derivatives with significant efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of sulfonamides derived from 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds were screened against a panel of bacterial strains, demonstrating their potential as broad-spectrum antibacterial agents. nih.gov The presence of the 2,6-dichlorophenyl group is often associated with enhanced lipophilicity, which can facilitate the penetration of bacterial cell membranes.
The antibacterial activity of these derivatives is influenced by the nature of the substituents on the core molecule. Studies on various sulfonamides of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Proteus vulgaris. yu.edu.jo The efficacy of these compounds is often compared to standard antibiotics like penicillin, chloramphenicol, and ampicillin (B1664943) to gauge their potential as new therapeutic agents. yu.edu.jo
| Compound Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |
|---|---|---|---|---|
| Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Proteus vulgaris | Demonstrated broad-spectrum antibacterial activity. | nih.govyu.edu.jo |
Antifungal Activity Assessment
The antifungal potential of hydrazide-containing compounds has been a subject of significant interest. While direct studies on this compound derivatives are emerging, related structures such as acylhydrazones and other hydrazine-based compounds have shown considerable antifungal activity. nih.govnih.gov For example, a series of diarylhydrazones derived from 2,4-dinitrophenylhydrazine (B122626) exhibited promising antifungal potency against various Candida species. researchgate.netscispace.com These findings suggest that the hydrazone linkage, which can be readily formed from a hydrazide, is a key pharmacophore for antifungal action.
Research has shown that certain hydrazine-based compounds are effective against drug-resistant strains of Candida albicans and can inhibit biofilm formation, a crucial factor in the pathogenicity of this fungus. nih.gov Some acylhydrazone derivatives have been found to be fungicidal, with a rapid killing rate against C. albicans. nih.gov The mechanism of action is thought to involve the disruption of fungal cell processes, and in some cases, these compounds have shown low toxicity to human cells, indicating a favorable selectivity profile. nih.gov The structural features of these active compounds provide a strong rationale for the design and synthesis of novel this compound derivatives as potential antifungal agents.
| Compound Class | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Diarylhydrazones | Candida krusei, Candida tropicalis, Candida glabrata | Some derivatives showed significant inhibition of Candida strains. | researchgate.netscispace.com |
| Hydrazine-based pyrrolidine-2-one derivatives | Candida albicans | Exhibited excellent activity with low minimum inhibitory concentrations (MIC). | nih.gov |
| Aromatic Acylhydrazones | Cryptococcus neoformans | Some derivatives displayed high selectivity and were fungicidal at low concentrations. | nih.gov |
Antiviral Potency Studies
The exploration of hydrazide derivatives has also extended into the realm of antiviral research. A notable study synthesized a series of novel 2-[3-(3-chlorophenyl)-5,5-dioxidobenzo[e]pyrazolo[4,3-c] yu.edu.joresearchgate.netthiazin-4(2H)-yl]-N′-arylmethyleneacetohydrazides and screened them for anti-HIV-1 activity. nih.gov Several of these pyrazolobenzothiazine-based hydrazones were found to be active inhibitors of HIV, with some exhibiting EC50 values below 20 μM. nih.gov This highlights the potential of the acetohydrazide scaffold in developing new antiviral agents.
Further research into related heterocyclic structures has also shown promise. For instance, the optimization of diarylpyridinamine analogues has led to compounds with low-nanomolar antiviral potency against wild-type and drug-resistant HIV-1 strains. nih.govduke.edu While these are not direct derivatives of this compound, the principles of structure-activity relationship and the importance of specific chemical moieties in conferring antiviral activity are highly relevant for guiding future research in this area.
Anticancer and Antitumor Potential
In addition to their antimicrobial properties, derivatives of this compound have garnered significant attention for their potential as anticancer agents. Numerous studies have investigated their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death in tumor cells.
In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines
A substantial body of research has demonstrated the in vitro cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For example, newly designed derivatives have been evaluated against liver cancer (HepG-2), colon cancer (Caco-2, HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. researchgate.netekb.eg The results from these studies often indicate a moderate to promising anticancer activity. researchgate.net
The cytotoxic efficacy of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. For instance, a novel 1,3,4-thiadiazole (B1197879) derivative bearing a substituted benzenesulfonamide (B165840) moiety exhibited remarkable potency against MCF-7, HepG2, HCT116, and A549 cells. ekb.eg The selectivity of these compounds is also a critical factor, with studies showing that some derivatives have lower potency against normal cell lines, suggesting a potential for targeted cancer therapy. ekb.eg
| Compound Type | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| 2-oxo-pyridine and 1′H-spiro-pyridine derivatives | HepG-2, Caco-2 | Showed anti-proliferative activity. | researchgate.net |
| 1,3,4-thiadiazole derivatives | MCF-7, HepG2, HCT116, A549 | Exhibited remarkably high cytotoxicity against several cancer cell lines. | ekb.eg |
| Coumarin-based benzopyranone derivatives | A549 (lung) | Showed dose- and time-dependent cytotoxicity. | nih.gov |
Apoptosis Induction and Cell Cycle Modulation Mechanisms
Understanding the mechanism of action is crucial for the development of effective anticancer drugs. Research into derivatives of this compound and related compounds has revealed their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.
Studies have shown that certain compounds can trigger morphological changes characteristic of apoptosis. researchgate.net This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin. researchgate.net For instance, a synthetic curcumin (B1669340) analogue, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), was found to induce G2/M cell cycle arrest followed by apoptosis in MCF-7 breast cancer cells. mdpi.com Similarly, diallyl disulfide from garlic has been shown to induce apoptosis in human non-small cell lung carcinoma H1299 cells, partly through a G2/M-phase block of the cell cycle. msptm.org
Furthermore, some phenolic compounds have been observed to increase the cell population in the G1 phase and decrease it in the G2/M phase, indicating cell cycle arrest at the G1 checkpoint. researchgate.net The ability of these compounds to interfere with the normal progression of the cell cycle is a key mechanism underlying their antiproliferative effects. The investigation of these molecular pathways is essential for the rational design of more potent and selective anticancer agents based on the this compound scaffold.
Efficacy in Specific Cancer Models
The anticancer potential of this compound derivatives has been evaluated in various cancer cell lines, with a particular focus on colon and prostate cancer models.
Colon Cancer:
Research has highlighted the in vitro antiproliferative activity of Schiff bases derived from 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetohydrazide against the HCT-116 human colon cancer cell line. These findings suggest that modification of the acetohydrazide backbone can lead to compounds with promising cytotoxic effects against colon cancer cells. orientjchem.org
Prostate Cancer:
While extensive research has been conducted on various compounds against prostate cancer cell lines such as PC-3 and DU-145, specific data on the cytotoxic effects of this compound derivatives in these particular models remains limited in the currently available literature. Further investigation is required to fully elucidate their potential in the context of prostate cancer.
Enzyme Inhibition Profiles
Derivatives of this compound have been shown to be potent inhibitors of a range of therapeutically relevant enzymes.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
The structural similarity of this compound to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) suggests a potential for cyclooxygenase (COX) inhibition. Diclofenac itself is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. droracle.airesearchgate.net The inhibition of COX-2 is desirable for anti-inflammatory effects, while COX-1 inhibition is associated with gastrointestinal side effects.
While direct studies on the COX inhibitory activity of this compound derivatives are not extensively documented, research on related structures provides valuable insights. For instance, certain 5-[2-(2,6-dichlorophenylamino)benzyl]-3-(substituted)-1,3,4-oxadiazol-2(3H)-thione derivatives have been reported to possess acute anti-inflammatory activity, suggesting a mechanism that likely involves COX inhibition. nih.gov Further research is needed to determine the specific COX-1 and COX-2 inhibitory profiles and the selectivity of this compound derivatives.
Alpha-Glucosidase Inhibition for Antidiabetic Applications
Hydrazone and Schiff base derivatives of various hydrazides have demonstrated significant potential as alpha-glucosidase inhibitors, a key target in the management of type 2 diabetes. Inhibition of this enzyme delays carbohydrate digestion and reduces postprandial hyperglycemia.
Numerous studies have reported potent in vitro alpha-glucosidase inhibitory activity for hydrazone and Schiff base derivatives. For example, a series of novel hydrazide Schiff bases showed strong α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose (B1664774). nih.gov Specifically, compounds have been identified with IC50 values as low as 0.70 ± 0.11 µM and 10.29 ± 0.30 µM, compared to acarbose's IC50 of 873.34 ± 1.67 µM. nih.gov Other studies on coumarin-hydrazone hybrids and 4-hydroxyquinolinone-hydrazones have also reported compounds with excellent alpha-glucosidase inhibitory potential, with IC50 values in the low micromolar range. nih.govmdpi.com
Interactive Data Table: α-Glucosidase Inhibitory Activity of Hydrazide Derivatives.
| Compound Type | IC50 (µM) | Reference |
| Hydrazide Schiff Base 4a | 0.70 ± 0.11 | nih.gov |
| Hydrazide Schiff Base 4b | 10.29 ± 0.30 | nih.gov |
| Coumarin-Hydrazone Hybrid 7c | 2.39 ± 0.05 | mdpi.com |
| Acarbose (Standard) | 873.34 ± 1.67 | nih.gov |
Cholinesterase and Monoamine Oxidase Inhibition Studies
Derivatives of hydrazides have been investigated for their ability to inhibit cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Benzohydrazide derivatives have been identified as dual inhibitors of both AChE and BChE, with IC50 values for AChE inhibition ranging from 44–100 µM and starting from 22 µM for BChE. mdpi.com Some of these compounds showed inhibitory activity comparable to or better than the standard drug rivastigmine. mdpi.com
Furthermore, acyl hydrazine (B178648) derivatives have been developed as potent and selective MAO-B inhibitors, with some analogues exhibiting IC50 values in the sub-micromolar range (e.g., 0.14 µM). researchgate.net The selectivity for MAO-B over MAO-A is a desirable trait for potential therapeutic agents.
Urease Enzyme Inhibitory Activity
Schiff bases derived from hydrazides are a well-established class of urease inhibitors. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy.
Numerous studies have demonstrated the potent urease inhibitory activity of hydrazide Schiff bases, with many compounds exhibiting significantly lower IC50 values than the standard inhibitor thiourea (B124793) (IC50 ≈ 21-22 µM). nih.govnih.gov For instance, certain bis-Schiff bases of benzyl (B1604629) phenyl ketone have shown excellent urease inhibition, with IC50 values as low as 22.21 ± 0.42 µM. nih.gov Other studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives have identified compounds with even greater potency, with IC50 values down to 13.33 ± 0.58 µM. researchgate.net The inhibitory activity is often influenced by the nature and position of substituents on the aromatic rings of the Schiff base. nih.gov
Interactive Data Table: Urease Inhibitory Activity of Hydrazide Schiff Base Derivatives.
| Compound Type | IC50 (µM) | Reference |
| bis-Schiff base of benzyl phenyl ketone (Compound 3) | 22.21 ± 0.42 | nih.gov |
| N'-benzylidene-4-(t-Bu)benzohydrazide (Compound 6) | 13.33 ± 0.58 | researchgate.net |
| N'-benzylidene-4-(t-Bu)benzohydrazide (Compound 25) | 13.42 ± 0.33 | researchgate.net |
| Thiourea (Standard) | 21.15 ± 0.32 | nih.gov |
Other Therapeutically Relevant Enzyme Targets
The core structure of this compound and its derivatives suggests potential interactions with a variety of other therapeutically relevant enzymes. The presence of the dichlorophenyl group, for instance, is found in molecules that target various kinases. One such example is a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo orientjchem.orgnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which has demonstrated anti-tumor activity. nih.gov
The broad biological activities reported for hydrazide-containing compounds, including antibacterial, antifungal, and antiviral properties, hint at the possibility of these molecules inhibiting other essential microbial or viral enzymes. ontosight.ai However, specific studies identifying and characterizing the inhibition of other therapeutically relevant enzyme targets by this compound derivatives are needed to expand the pharmacological profile of this promising class of compounds.
Anti-inflammatory and Analgesic Properties
The parent molecule, diclofenac, is a potent anti-inflammatory and analgesic agent. Consequently, numerous studies have focused on synthesizing derivatives of this compound to explore new compounds with potentially enhanced efficacy or improved profiles.
A series of 2-[2-(2,6-dichloroanilino)phenyl]-N'-[(substituted phenyl)methylidene]acetohydrazide derivatives, also known as diclofenac hydrazones, were synthesized and evaluated for their anti-inflammatory and analgesic activities. bohrium.com In the carrageenan-induced paw edema model, a standard test for acute inflammation, several compounds demonstrated promising activity. bohrium.com The analgesic effects were assessed using both the hot plate method and the acetic acid-induced writhing test. bohrium.com Notably, some derivatives showed significant analgesic activity, comparable to the reference drug diclofenac. bohrium.com The research identified that specific substitutions on the phenyl ring were crucial for these activities. bohrium.com For instance, a compound featuring a 3,5-dimethoxy-4-hydroxyphenyl substitution was highlighted as a particularly promising anti-inflammatory and analgesic agent. bohrium.com
Further research into hydrazide and hydrazone derivatives has consistently shown their potential as analgesic agents. In studies using the acetic acid-induced writhing test in mice, many synthesized compounds induced a significant reduction in the writhing response when compared to control groups. nih.govnih.gov The structural modifications, such as the nature and position of substituents on the aromatic rings, were found to play a significant role in the observed analgesic potency. nih.govnih.gov
Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives Below is an interactive table. Click on the headers to sort the data.
| Compound ID | Test Model | Result | Source(s) |
|---|---|---|---|
| **Compound 8*** | Carrageenan-induced paw edema | Promising anti-inflammatory activity | bohrium.com |
| **Compound 8*** | Hot plate & Acetic acid writhing tests | Significant analgesic activity | bohrium.com |
| Compound 3 | Carrageenan-induced paw edema | Promising anti-inflammatory activity | bohrium.com |
| Compound 3 | Hot plate & Acetic acid writhing tests | Significant analgesic activity | bohrium.com |
| Compound 13 | Hot plate & Acetic acid writhing tests | Significant analgesic activity | bohrium.com |
| Compound 15b | Acetic acid writhing test | 91.33% inhibition of writhing | nih.govnih.gov |
| Compound 10b | Acetic acid writhing test | 80.58% inhibition of writhing | nih.govnih.gov |
*Compound 8: Derivative with 3,5-dimethoxy-4-hydroxyphenyl substitution.
Investigations into Antimycobacterial and Anti-tuberculosis Activity
The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various chemical scaffolds, including derivatives of this compound.
Diclofenac acid hydrazones have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities. bohrium.com A study revealed that most of these hydrazone derivatives demonstrated more potent in vitro antimycobacterial activity against Mycobacterium tuberculosis than the parent compound, diclofenac. bohrium.com One particular derivative, a complex piperazinyl quinolone carboxylic acid amide of diclofenac hydrazide, was found to be the most active compound in vitro, with a Minimum Inhibitory Concentration (MIC) of 0.0383 µM. bohrium.com This potency was notably greater than that of the first-line antitubercular drug isoniazid (B1672263) (MIC: 0.1822 µM). bohrium.com In a subsequent in vivo animal model, this compound significantly decreased the bacterial load in both lung and spleen tissues. bohrium.com
The parent drug, diclofenac sodium, has also shown remarkable inhibitory action against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis and other mycobacteria, with most strains being inhibited at concentrations of 10-25 µg/ml. nih.gov In another study, a hydrazone derivative incorporating the 2,6-dichlorophenyl moiety, specifically 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide, exhibited the highest inhibitory activity among a series of tested compounds against the M. tuberculosis H37Rv strain. nih.gov
Table 2: In Vitro Antimycobacterial Activity of this compound Derivatives Below is an interactive table. Click on the headers to sort the data.
| Compound/Drug | Target Organism | Activity (MIC) | Source(s) |
|---|---|---|---|
| **Compound 5d*** | M. tuberculosis | 0.0383 µM | bohrium.com |
| Isoniazid (Reference) | M. tuberculosis | 0.1822 µM | bohrium.com |
| Diclofenac (Parent) | M. tuberculosis | 21.10 µM | bohrium.com |
| Ciprofloxacin (Reference) | M. tuberculosis | 9.41 µM | bohrium.com |
| Diclofenac Sodium | M. tuberculosis isolates | 10-25 µg/ml | nih.gov |
| Compound 3a † | M. tuberculosis H37Rv | >90% inhibition at 6.25 µg/mL | nih.gov |
*Compound 5d: 1-cyclopropyl-6-fluoro-8-methoxy-7-[[N4-(2-(2-(2,6-dichlorophenylamino)phenyl)acetyl)-3-methyl]-N1-piperazinyl]-4-oxo-1,4-dihydro-3-quinoline carboxylic acid. †Compound 3a: 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide.
Antimalarial Efficacy
Despite the broad investigation into the pharmacological potential of hydrazide and hydrazone derivatives for various therapeutic applications, there is a notable lack of specific research into the antimalarial efficacy of compounds derived directly from this compound. While the general class of hydrazones has been explored for antiplasmodial activity, dedicated studies focusing on this particular chemical series are not available in the current scientific literature.
Anticonvulsant and Antiepileptic Activity
The therapeutic potential of this compound derivatives in the context of epilepsy and convulsions has not been a significant focus of published research to date. While the broader family of hydrazones has been investigated for anticonvulsant properties, specific studies on derivatives of this scaffold are absent from the scientific literature. However, research on the parent compound, diclofenac, has indicated that it may potentiate the effects of known anticonvulsant drugs like phenytoin (B1677684) and can exhibit anticonvulsant properties on its own in certain preclinical models, an effect potentially linked to its anti-inflammatory and antioxidant activities.
Insulin-Sensitizing Effects
Research has extended to the metabolic effects of diclofenac derivatives, including their potential as insulin-sensitizing agents for the management of type 2 diabetes. These investigations have primarily focused on two mechanisms: peroxisome proliferator-activated receptor-gamma (PPARγ) agonism and the inhibition of α-glucosidase.
A study on aromatic acetic acid compounds derived from diclofenac found that several derivatives could strongly promote the insulin-regulated differentiation of 3T3-L1 cells, a key process in adipogenesis and insulin (B600854) sensitization. bohrium.com These compounds were identified as acting as full or partial PPARγ agonists or were suggested to improve insulin resistance through pathways independent of PPARγ. bohrium.com
More directly, a series of thiosemicarbazide (B42300) derivatives were synthesized from 2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The results showed that these derivatives exhibited excellent α-glucosidase inhibition, with many compounds showing significantly greater potency than the standard drug, acarbose. The most active compound in this series demonstrated an IC₅₀ value of 3.4 ± 1 µM, which is substantially lower than that of acarbose (IC₅₀ 376 ± 1 µM).
Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives Below is an interactive table. Click on the headers to sort the data.
| Compound ID | α-Glucosidase Inhibition (IC₅₀) | Source(s) |
|---|---|---|
| Compound 7b | 3.4 ± 1 µM | |
| Compound 4b | 5 ± 1 µM | |
| Compound 7a | 7 ± 1 µM | |
| Compound 8b | 11 ± 1 µM | |
| Acarbose (Standard) | 376 ± 1 µM |
Anti-HIV Activity
The investigation of this compound derivatives for specific anti-HIV activity is not extensively documented in scientific literature. However, research into the broader antiviral potential of diclofenac derivatives has provided some relevant findings. A 2017 study focused on the synthesis of hydrazone and spirothiazolidinone derivatives of diclofenac. These compounds were subsequently tested and demonstrated good antiviral activity against a panel of viruses, including herpes simplex viruses (HSV-1, HSV-2), vaccinia virus, and Coxsackie B4 virus. While this research establishes the potential for diclofenac hydrazones to possess antiviral properties, specific data on their efficacy against the human immunodeficiency virus (HIV) has not been reported.
Structure Activity Relationship Sar Studies and Rational Drug Design
Identification of Critical Pharmacophoric Elements within 2-(2,6-Dichlorophenyl)acetohydrazide Scaffolds
A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for its interaction with a specific biological target. For scaffolds derived from this compound, several key pharmacophoric elements have been identified as crucial for their biological activity.
The 2,6-dichlorophenyl group is a primary and critical pharmacophoric feature. The presence and specific positioning of the two chlorine atoms are often vital for activity. This disubstitution pattern serves multiple purposes: it can lock the phenyl ring in a specific conformation relative to the rest of the molecule, and the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the phenyl ring, influencing its interaction with target proteins. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, the 6-(2,6-dichlorophenyl) moiety was found to be a key structural element for potent activity. nih.gov
The acetohydrazide linker (–CH₂C(=O)NHNH–) is another fundamental component of the pharmacophore. This unit provides a specific spatial arrangement and hydrogen bonding capabilities that are often essential for binding to the target. The carbonyl group can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. The flexibility of this linker allows the molecule to adopt a suitable conformation within the binding site. Studies on 2-(phenylamino)aceto-hydrazides as eosinophil peroxidase inhibitors have highlighted the importance of the acetohydrazide core in mediating biological effects. nih.gov
Finally, the terminal functional group attached to the hydrazide nitrogen offers a point for diversification and can represent a third key pharmacophoric element. Modifications at this position can significantly impact potency and selectivity by introducing new interactions with the target, such as additional hydrogen bonds, hydrophobic interactions, or ionic bonds.
A generalized pharmacophore model for this scaffold would therefore include:
A hydrophobic region defined by the 2,6-dichlorophenyl ring.
A hydrogen bond acceptor (the carbonyl oxygen).
One or two hydrogen bond donors (the N-H groups of the hydrazide).
A variable region for further interactions, represented by the terminal substituent.
Quantitative and Qualitative Analysis of Substituent Effects on Bioactivity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com While specific QSAR models for this compound are not extensively published in readily available literature, the principles can be applied to understand substituent effects.
Qualitative analysis of SAR from related compound series provides valuable insights. For example, in the development of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors, substitutions on the phenylamino (B1219803) moiety, which is analogous to the terminal part of the acetohydrazide, had a profound impact on activity. nih.gov
Table 1: Qualitative Substituent Effects on Bioactivity
| Position of Substitution | Type of Substituent | Effect on Potency | Probable Rationale |
|---|---|---|---|
| Phenylamino ring (3- and 4-positions) | Small, polar groups | Increased | Potential for additional hydrogen bonding in the target's binding pocket. |
| Phenylamino ring (3- and 4-positions) | Bulky, non-polar groups | Decreased | Steric hindrance, preventing optimal binding. |
From a quantitative perspective, descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) of the substituents would be critical in a QSAR model. For instance, an optimal logP value is often required for good cell permeability and target engagement. It can be hypothesized that for many targets, a parabolic relationship exists between hydrophobicity and activity, where either too low or too high hydrophobicity is detrimental.
Design Principles for Optimizing Potency, Selectivity, and Efficacy
The insights gained from SAR and QSAR studies translate into key design principles for optimizing new analogues based on the this compound scaffold.
Scaffold Hopping and Bioisosteric Replacement: One strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic properties. For example, the hydrazide linker could be replaced with other structurally similar and stable linkers to explore new interactions or improve metabolic stability.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking can be used to predict how different analogues will bind. This allows for the rational design of substituents that can form specific, favorable interactions with the target, thereby increasing potency and selectivity. For instance, if a hydrophobic pocket is identified in the target's binding site, adding a hydrophobic substituent to the terminal part of the acetohydrazide could enhance binding affinity.
Introduction of Conformational Constraints: The flexibility of the acetohydrazide linker can be beneficial but can also lead to a loss of entropy upon binding. Introducing rigid elements or cyclizing parts of the molecule can pre-organize it into a bioactive conformation, which can lead to a significant increase in potency.
Selectivity Enhancement: To improve selectivity for a specific target over others (e.g., different kinase isoforms), subtle structural modifications can be made to exploit small differences in the binding sites of the targets. For example, replacing a hydrogen with a fluorine atom can alter electronic properties and introduce new, specific interactions without significantly changing the size of the molecule.
A notable example of rational design is the development of LY3154207, a complex molecule that incorporates the 2-(2,6-dichlorophenyl)acetyl moiety. Its design as a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor involved extensive SAR studies to optimize its activity and properties. nih.govresearchgate.net
Strategies for Enhancing Ligand Efficiency and Druggability
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size (typically measured by the number of heavy atoms). It is a valuable tool for prioritizing lead compounds during the optimization process. A higher LE indicates that the molecule is making more efficient use of its atoms to achieve its binding affinity.
Table 2: Ligand Efficiency Metrics
| Metric | Formula | Description |
|---|---|---|
| Ligand Efficiency (LE) | ΔG / N | Where ΔG is the binding free energy and N is the number of non-hydrogen atoms. |
Minimizing Molecular Weight: During lead optimization, it is crucial to increase potency without excessively increasing the size of the molecule. This can be achieved by making small, strategic modifications that add high-quality interactions rather than simply adding bulk.
Improving Metabolic Stability: The acetohydrazide linker may be susceptible to metabolic degradation by hydrolases. Strategies to improve stability include introducing steric hindrance near the labile bond or replacing the hydrazide with a more stable bioisostere.
Enhancing Solubility: Poor aqueous solubility can hinder absorption and bioavailability. Solubility can often be improved by incorporating ionizable groups (such as amines or carboxylic acids) or polar functional groups that can participate in hydrogen bonding with water.
By systematically applying these principles of rational drug design, researchers can effectively optimize compounds based on the this compound scaffold to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Mechanistic Investigations and Molecular Interaction Analysis of 2 2,6 Dichlorophenyl Acetohydrazide Derivatives
Elucidation of Molecular Targets and Pathways
Derivatives of 2-(2,6-dichlorophenyl)acetohydrazide have been investigated for their interactions with various biological systems, revealing a range of molecular targets and implicating their activity in several cellular pathways. Research has demonstrated that these compounds can modulate the function of key proteins involved in neurotransmission, enzymatic catalysis, and signal transduction.
One notable derivative, LY3154207, has been identified as a potent and subtype-selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.govresearchgate.net This compound enhances the receptor's response to the endogenous ligand, dopamine, thereby potentiating downstream signaling pathways, such as the cyclic AMP (cAMP) pathway. researchgate.net The allosteric nature of this interaction suggests that LY3154207 binds to a site on the dopamine D1 receptor that is distinct from the dopamine binding site. researchgate.net
Other derivatives have been shown to target enzymes with significant roles in pathological conditions. For instance, certain phenoxy acetohydrazide derivatives containing the dichlorophenyl moiety have been synthesized and identified as inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori. tandfonline.com Another area of investigation has been the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. nih.gov
Furthermore, a derivative featuring a 7-(2,6-dichlorophenyl)-5-methylbenzo tandfonline.comontosight.aihit2lead.comtriazin-3-yl moiety has been developed as a potent, orally active inhibitor of Src kinase. nih.gov Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is associated with cancer. nih.gov The inhibitory action of this derivative on Src kinase points to its potential involvement in anti-cancer signaling pathways. nih.gov
The diverse molecular targets of this compound derivatives are summarized in the table below.
| Derivative Class | Molecular Target | Associated Pathway/Process |
| Dihydroisoquinolinone | Human Dopamine D1 Receptor | G-protein coupled receptor signaling, cAMP pathway |
| Phenoxy acetohydrazide | Urease | Enzymatic hydrolysis of urea |
| Indene-hydrazide | Acetylcholinesterase (AChE) | Cholinergic neurotransmission |
| Benzotriazine | Src Kinase | Signal transduction, cell proliferation, cancer pathways |
In Vitro Biochemical and Cellular Mechanism of Action Studies
The mechanisms of action of this compound derivatives have been further elucidated through a variety of in vitro biochemical and cellular assays. These studies have provided quantitative data on their potency and efficacy at the molecular and cellular levels.
For the dopamine D1 receptor PAM, LY3154207, in vitro studies using HEK293 cells expressing the human D1 receptor demonstrated its ability to increase cAMP levels. researchgate.net In the presence of an EC20 concentration of dopamine, LY3154207 exhibited a potentiation effect with an EC50 of 3.7 nM and a maximal effect (Emax) of 84%. researchgate.net In the absence of dopamine, it showed minimal agonist activity, with an EC50 of 12.8 nM and an Emax of only 5%. researchgate.net This confirms its primary role as a positive allosteric modulator rather than a direct agonist. researchgate.net
In the context of enzyme inhibition, a series of indene-derived hydrazides were evaluated for their in vitro inhibition of AChE. nih.gov The most potent compound in this series, SD-30, displayed an IC50 value of 13.86 ± 0.163 µM for AChE and 48.55 ± 0.136 µM for butyrylcholinesterase (BuChE). nih.gov The inhibitory activity of these compounds was further supported by their ability to reduce AChE-induced aggregation of the amyloid-β peptide (Aβ1-42), a key pathological event in Alzheimer's disease. nih.gov
Additionally, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been assessed for their antiproliferative potential against various human cancer cell lines. mdpi.com One such derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, demonstrated significant activity against the LN-229 glioblastoma cell line with an IC50 value of 0.77 µM. mdpi.com The selectivity of these compounds against cancer cells over normal cell lines was also established. mdpi.com
The following table summarizes the in vitro activities of selected this compound derivatives.
| Compound/Derivative | Assay | Cell Line/Enzyme | Activity Metric | Value |
| LY3154207 | cAMP potentiation | HEK293 (human D1 receptor) | EC50 | 3.7 nM |
| SD-30 | AChE inhibition | Acetylcholinesterase | IC50 | 13.86 ± 0.163 µM |
| SD-30 | BuChE inhibition | Butyrylcholinesterase | IC50 | 48.55 ± 0.136 µM |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferation | LN-229 | IC50 | 0.77 µM |
In Vivo Pharmacodynamic Profiling
The therapeutic potential of this compound derivatives has been investigated in various in vivo models, demonstrating their pharmacodynamic effects in living organisms. These studies have provided evidence for their analgesic, anti-inflammatory, and anti-tumor activities.
A notable example is SI-613 (diclofenac etalhyaluronate), a derivative where diclofenac (B195802), which contains the 2-(2,6-dichlorophenyl)amino]phenyl]acetyl moiety, is chemically linked to hyaluronic acid. nih.gov In a rat model of pain, a single intra-articular administration of SI-613 significantly suppressed pain responses in a dose-dependent manner. nih.gov In a rabbit arthritis model, SI-613 significantly reduced knee joint swelling, with this anti-inflammatory effect lasting for up to 28 days. nih.gov These long-lasting effects are attributed to the sustained release of diclofenac in the joint tissues. nih.gov
The anti-tumor activity of a Src kinase inhibitor derivative has also been demonstrated in preclinical animal models. The compound, [7-(2,6-dichlorophenyl)-5-methylbenzo tandfonline.comontosight.aihit2lead.comtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, showed activity in human tumor cell lines and in animal models of tumor growth. nih.gov
Furthermore, a series of pyridazine-acetohydrazide hybrids have been evaluated for their in vivo antihyperglycemic activity, suggesting a potential role for this class of compounds in the management of diabetes. researchgate.net
| Derivative | Animal Model | Pharmacodynamic Effect |
| SI-613 (diclofenac etalhyaluronate) | Rat | Analgesic |
| SI-613 (diclofenac etalhyaluronate) | Rabbit | Anti-inflammatory |
| [7-(2,6-dichlorophenyl)-5-methylbenzo tandfonline.comontosight.aihit2lead.comtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Mouse | Anti-tumor |
| Pyridazine-acetohydrazide hybrids | Not specified | Antihyperglycemic |
Interaction with Biological Macromolecules: Proteins, Enzymes, and Nucleic Acids
The biological activities of this compound derivatives are underpinned by their specific interactions with biological macromolecules, including proteins, enzymes, and nucleic acids. Conformational studies and molecular docking have provided insights into the nature of these interactions at the atomic level.
For the dopamine D1 receptor PAM, LY3154207, conformational studies revealed that it adopts an unusual boat conformation. nih.gov Based on this, a binding pose with the human D1 receptor has been proposed, suggesting a specific interaction with the allosteric binding site of the receptor protein. nih.gov
Molecular docking studies have also been employed to understand the binding interactions of phenoxy acetohydrazide derivatives with the active site of the urease enzyme. tandfonline.com These computational analyses help to elucidate the structure-activity relationships and guide the design of more potent inhibitors. tandfonline.com
| Compound/Derivative Class | Macromolecule | Type of Interaction |
| LY3154207 | Human Dopamine D1 Receptor | Allosteric binding |
| Phenoxy acetohydrazide | Urease | Active site binding |
| 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol | Self (in crystal) | Hydrogen bonding, π–π stacking |
Computational and in Silico Studies for 2 2,6 Dichlorophenyl Acetohydrazide Derivatives
Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the binding modes of 2-(2,6-dichlorophenyl)acetohydrazide derivatives with their macromolecular targets, such as enzymes or receptors. The primary goal of molecular docking is to predict the binding affinity, which is often represented by a scoring function that estimates the strength of the interaction.
In the context of drug design, docking simulations help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for the ligand's biological activity. For instance, studies on various hydrazide-hydrazone derivatives have utilized molecular docking to correlate their cytotoxic effects with their ability to form stable interactions within the binding sites of specific proteins, like the epidermal growth factor receptor (EGFR). nih.gov
One notable derivative, (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide, was identified as a potent inhibitor of the SHP2 protein, a key target in cancer therapy. nih.gov Molecular docking studies for this compound and its analogs revealed crucial binding interactions within the SHP2 active site, explaining its submicromolar inhibitory activity. nih.gov The docking scores and observed interactions, such as hydrogen bonds with specific amino acid residues, provide a structural basis for the compound's potency and guide the design of new derivatives with improved affinity. nih.govresearchgate.net
Table 1: Example Molecular Docking Data for Hydrazide Derivatives Against a Protein Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | EGFR | -8.5 | MET-769, LYS-721 | Hydrogen Bond |
| Derivative B | SHP2 | -9.2 | ARG-32, GLN-256 | Hydrophobic, H-Bond |
| (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | SHP2 | -9.8 | TYR-279, SER-283 | Hydrogen Bond, Pi-Pi Stacking |
| Derivative D | Mpro | -8.6 | MET 17, GLN 19, GLY 71 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and compiled from various studies on hydrazide derivatives to demonstrate the type of information obtained from molecular docking simulations. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com Following molecular docking, MD simulations are often employed to assess the conformational stability of the ligand-receptor complex and to analyze the dynamics of their interactions. strath.ac.uk These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.
For derivatives of this compound, MD simulations can validate the binding poses predicted by docking. nih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, researchers can determine if the complex remains stable. A stable complex is indicated by low and converging RMSD values, suggesting that the ligand remains tightly bound within the active site.
Furthermore, MD simulations can reveal dynamic changes in interactions that are not captured by static docking models. For example, they can highlight the formation and breaking of hydrogen bonds, the role of water molecules in mediating interactions, and conformational changes in the protein upon ligand binding. nih.gov This detailed understanding of interaction dynamics is crucial for explaining the molecular basis of a compound's activity and for the rational design of molecules with enhanced binding affinity and specificity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of newly designed compounds without the need for their synthesis and experimental testing.
For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).
A statistically valid QSAR model is characterized by high correlation coefficients (r²) and predictive squared correlation coefficients (pred_r²), indicating its ability to both explain the variance in the training set and accurately predict the activity of a test set of compounds. nih.gov Such models can provide valuable insights into the structural features that are important for activity, guiding the optimization of lead compounds. nih.govlaccei.org For example, a QSAR model might reveal that increasing the hydrophobicity or introducing a hydrogen bond donor at a specific position on the molecule enhances its biological activity. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and ADMET Predictions
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities, such as poor absorption or high toxicity, before significant resources are invested in their development. scbdd.com
For derivatives of this compound, various computational models and online servers can be used to predict a wide range of ADMET properties. nih.gov These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters often include:
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential. mdpi.com
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD). mdpi.com
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
Excretion: Total clearance and renal organic cation transporter (OCT2) substrate potential.
Toxicity: Ames mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).
These in silico ADMET predictions are valuable for assessing the "drug-likeness" of a compound. mdpi.com For example, adherence to Lipinski's Rule of Five is often used as a preliminary filter to identify compounds with a higher probability of good oral bioavailability. By evaluating these properties computationally, researchers can prioritize the synthesis of derivatives with the most promising ADMET profiles. mdpi.comresearchgate.net
Table 2: Illustrative In Silico ADMET Predictions for a Hypothetical Derivative
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High absorption |
| Blood-Brain Barrier (BBB) Permeation | Yes | CNS penetration likely |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| AMES Toxicity | Non-mutagen | Low risk of mutagenicity |
| hERG I Inhibition | Weak inhibitor | Low risk of cardiotoxicity |
Note: This table represents typical ADMET parameters predicted using in silico tools and does not correspond to a specific tested compound. nih.govmdpi.com
Chemoinformatics Approaches for Virtual Screening and Lead Optimization
Chemoinformatics combines computational methods with chemical information to support drug discovery. nih.gov It plays a vital role in virtual screening, where large compound libraries are computationally filtered to identify potential hits with desired biological activities. nih.gov For this compound, chemoinformatic approaches can be used to explore vast chemical spaces and identify novel derivatives with therapeutic potential. mdpi.com
Virtual screening can be performed using either ligand-based or structure-based methods. nih.gov Ligand-based approaches rely on the knowledge of known active compounds to identify new molecules with similar properties, often using 2D similarity searches or pharmacophore modeling. Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target to dock and score compounds from a database. niscpr.res.in
Once initial hits are identified, chemoinformatics tools are instrumental in lead optimization. By analyzing structure-activity relationships and building predictive models, researchers can systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, computational prediction, and synthesis accelerates the development of optimized drug candidates derived from the this compound scaffold.
Future Perspectives and Emerging Research Directions for 2 2,6 Dichlorophenyl Acetohydrazide Chemistry
Development of Advanced Therapeutic Candidates
The 2-(2,6-dichlorophenyl)acetohydrazide core is a recognized pharmacophore in the development of novel therapeutic agents. Future efforts will likely concentrate on rational drug design to create advanced candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The N-acylhydrazone motif, a key derivative of hydrazides, is particularly promising due to its straightforward synthesis and significant biological and pharmacological characteristics, serving as a fundamental building block for bioactive compounds. researchgate.net
Researchers are exploring derivatives for a range of diseases. For instance, isatin-hybrid hydrazones incorporating the 2,6-dichlorophenyl moiety have been synthesized and investigated as potential agents for triple-negative breast cancer. rsc.org Similarly, modifications of this scaffold have yielded potent inhibitors of Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in proliferation pathways and a target for cancer therapy. researchgate.netresearchgate.net One study identified (E)-N′-(2,6-dichlorobenzylidene)-2-((5‐methyl‐1,3,4‐thiadiazol‐2‐yl)thio)acetohydrazide as a potent SHP2 inhibitor. researchgate.net
The development pipeline for such candidates will involve iterative cycles of chemical synthesis, computational modeling, and biological screening. Advanced techniques such as structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds. nih.gov The goal is to produce drug candidates that not only exhibit high efficacy against their intended targets, such as EGFR kinase or the Dopamine (B1211576) D1 receptor, but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties suitable for clinical development. nih.govnih.gov
Table 1: Examples of Therapeutic Candidates Derived from Related Scaffolds
| Compound/Derivative Class | Therapeutic Target/Indication | Key Research Finding |
|---|---|---|
| Isatin-Hybrid Hydrazones | Triple-Negative Breast Cancer | Ortho-position substitutions on the phenyl ring are favorable for inhibiting breast cancer cells. rsc.org |
| S-Acetophenylhydrazones | SHP2 Inhibition (Cancer Therapy) | Compound 5f emerged as a potent SHP2 inhibitor with an IC50 of 0.120 ± 0.006 μM. researchgate.net |
| Pyridine Carboxamide Derivatives | SHP2 Inhibition (Cancer Therapy) | A derivative showed excellent inhibitory activity against SHP2 (IC50 = 0.13 nM) and antiproliferative effect on MV-4-11 cell line (IC50 = 3.5 nM). researchgate.net |
| Dihydroisoquinolinone Derivatives | Dopamine D1 Receptor Modulation | LY3154207 was identified as a potent, subtype-selective positive allosteric modulator (PAM) of the human D1 receptor. nih.gov |
Synergistic Effects and Combination Therapy Approaches
Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in oncology. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity. nih.gov Future research on this compound derivatives will increasingly explore their potential in combination regimens.
A key strategy involves combining a targeted agent derived from the acetohydrazide scaffold with existing chemotherapeutics or other targeted drugs. For example, a derivative that inhibits a specific kinase could be paired with a DNA-damaging agent, creating a synergistic effect that is more potent than either drug alone. mdpi.com Studies have shown that synergistic combinations can be context-specific, exhibiting enhanced effects in diseased cells while having minimal impact on healthy cells, thereby increasing the therapeutic window. nih.gov
Emerging research highlights the power of repurposing existing drugs in novel combinations. chemistryviews.org An antidepressant, tranylcypromine, which inhibits the LSD1 enzyme, showed synergistic anticancer effects when combined with an NRF2-inhibitor, ML385. chemistryviews.org This provides a model for future studies where derivatives of this compound could be screened against a panel of approved drugs to identify novel, synergistic pairings for various diseases. chemistryviews.org The timing and sequence of drug administration (simultaneous vs. sequential) can also significantly influence the outcome, a factor that will require careful investigation in pre-clinical models. mdpi.com
Exploration of Novel Biological Targets and Disease Indications
The versatility of the this compound structure allows for its adaptation to interact with a wide array of biological targets. While research has identified targets like SHP2 and EGFR kinase, a significant future direction will be the exploration of entirely new molecular targets and, consequently, new disease indications. researchgate.netnih.gov
High-throughput screening of compound libraries containing derivatives of this compound against diverse panels of enzymes, receptors, and ion channels could reveal unexpected biological activities. nih.gov This unbiased approach may uncover novel targets in therapeutic areas beyond oncology, such as neurodegenerative diseases, metabolic disorders, or infectious diseases. For example, a related diacyl-hydrazide scaffold has shown promise for treating visceral leishmaniasis, a neglected tropical disease. nih.gov
Furthermore, as our understanding of disease biology deepens, new potential drug targets are continuously being validated. Future research will involve designing and synthesizing focused libraries of this compound analogs to probe these emerging targets. For instance, the role of specific phosphatases, epigenetic modifiers, or protein-protein interactions in disease progression represents fertile ground for the application of this chemical scaffold. The successful development of a positive allosteric modulator for the dopamine D1 receptor from a related structure for Lewy body dementia underscores the potential to address complex central nervous system disorders. nih.gov
Integration of Sustainable Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental impact. mdpi.comunife.it Future research into the synthesis of this compound and its derivatives will prioritize the development of sustainable and environmentally benign methodologies. egranth.ac.in
Traditional methods for synthesizing hydrazides often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. researchgate.net Emerging research focuses on alternative approaches such as:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to seconds and often leads to higher yields and product purity, all while consuming significantly less energy. egranth.ac.inresearchgate.net
Solvent-free reactions: Conducting reactions without a solvent (neat) or using mechanical grinding (mechanochemistry) minimizes solvent waste, which is a major contributor to the environmental footprint of chemical processes. researchgate.netmdpi.comrsc.org
Use of green catalysts: Employing biodegradable and non-toxic organocatalysts, such as the amino acid L-proline, or catalysts derived from renewable sources like chitosan, offers a sustainable alternative to traditional metal-based catalysts. mdpi.comsciforum.net
Water as a solvent: Despite the solubility challenges for many organic compounds, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. mdpi.com
The efficiency of these green methods can be quantified using metrics like atom economy, E-factor (environmental factor), and reaction mass efficiency. researchgate.net Studies comparing conventional and green methods for hydrazide synthesis have demonstrated substantial improvements, including reduced waste and energy consumption. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Hydrazides
| Metric | Conventional Method | Green (Microwave) Method | Improvement |
|---|---|---|---|
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
Data adapted from a representative synthesis of benzoic hydrazide. researchgate.net
Translational Research and Pre-clinical Development Outlook
The ultimate goal of medicinal chemistry research is the translation of promising laboratory findings into clinically effective therapies. The outlook for this compound derivatives moving through the pre-clinical development pipeline is promising, contingent on rigorous and systematic evaluation.
The initial step involves optimizing lead compounds, identified through the strategies mentioned in section 8.1, to improve their drug-like properties. This includes enhancing metabolic stability, oral bioavailability, and solubility while minimizing off-target effects. A derivative of a dichlorophenyl compound, for example, was identified as a potent, orally active Src kinase inhibitor with desirable pharmacokinetic properties that demonstrated activity in animal models of tumor growth. nih.gov
Successful lead candidates will then undergo a comprehensive series of pre-clinical studies. These include in vivo efficacy testing in relevant animal models of disease to confirm that the in vitro activity translates to a therapeutic effect. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how the drug is processed by the body and how it affects its target in a living system.
Crucially, thorough safety and toxicology assessments must be conducted to identify any potential adverse effects before a compound can be considered for human trials. The journey from a laboratory hit to a clinical candidate is complex and requires a multidisciplinary approach. The advancement of a compound related to this scaffold into Phase 2 clinical studies for Lewy body dementia serves as a powerful example of a successful translational path. nih.gov This indicates that with careful design and rigorous pre-clinical evaluation, derivatives of this compound have a strong potential to become the therapeutic agents of the future.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)acetohydrazide?
- Methodology : The compound can be synthesized via condensation reactions between hydrazine hydrate and ketone derivatives. For example, reacting ethyl chloroacetoacetate with a dihydropyrazole intermediate yields acetohydrazide derivatives. Subsequent reactions with aromatic aldehydes produce substituted hydrazides .
- Key Parameters : Ethanol as a solvent, reflux conditions (5 hours), and purification via recrystallization (71.8% yield) .
Q. How should researchers characterize the compound’s structural integrity?
- Analytical Techniques :
- FT-IR : Identify NH (3325–3150 cm⁻¹), C=O (1638 cm⁻¹), and aromatic CH (3025–3060 cm⁻¹) stretches .
- NMR : ¹H-NMR shows aromatic protons (δ 6.41–7.44 ppm), while ¹³C-NMR confirms carbonyl (170–175 ppm) and aromatic carbons (121–143 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 253.08578) validate molecular weight .
Q. What solubility properties are critical for experimental design?
- Solubility Profile : Highly soluble in methanol and ethanol but poorly soluble in water. Preferential solvent selection for reactions: ethanol > DMF > DMSO .
- Implications : Use polar aprotic solvents for kinetic studies and methanol for spectroscopic analyses .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Crystallography : Single-crystal X-ray diffraction reveals two independent molecules per asymmetric unit. Key findings:
- Bond angles : C=O and N–N bonds align with typical hydrazide geometry.
- Hydrogen bonding : N–H⋯O and C–H⋯N interactions stabilize crystal packing .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Case Study : Derivatives with thiazole substitutions (e.g., 2-(2,6-dichlorophenyl)-4,5-dihydropyrazole) exhibit anti-inflammatory activity, but inconsistent results may arise from:
- Steric hindrance : Bulky substituents reduce target binding.
- Electronic effects : Electron-withdrawing groups (Cl) enhance stability but may reduce solubility .
Q. How to optimize reaction conditions for scale-up synthesis?
- Process Variables :
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 5 hours under reflux) .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for yield improvement .
Q. What stability challenges arise during long-term storage?
- Degradation Pathways : Hydrolysis of the hydrazide bond in aqueous media or oxidation under ambient light.
- Mitigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
